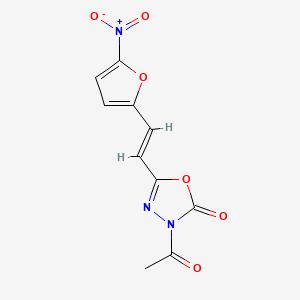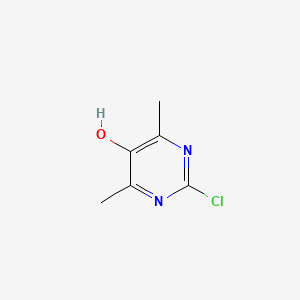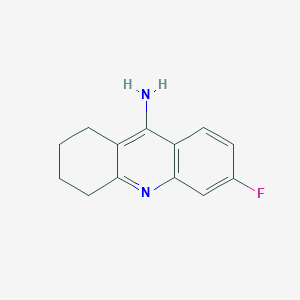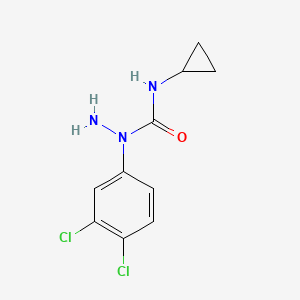
N-Cyclopropyl-1-(3,4-dichlorophenyl)hydrazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropyl-1-(3,4-dichlorophenyl)hydrazine-1-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropyl group attached to a hydrazine carboxamide moiety, with two chlorine atoms substituted on the phenyl ring. Its distinct structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-1-(3,4-dichlorophenyl)hydrazine-1-carboxamide typically involves the reaction of cyclopropylamine with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions often require controlled temperatures and inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclopropyl-1-(3,4-dichlorophenyl)hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium thiolate; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine and alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
N-Cyclopropyl-1-(3,4-dichlorophenyl)hydrazine-1-carboxamide has found applications in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Cyclopropyl-1-(3,4-dichlorophenyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
N-Cyclopropyl-1-(3,4-dichlorophenyl)hydrazine-1-carboxamide can be compared with other similar compounds, such as:
N-Cyclopropyl-1-(3,4-dichlorophenyl)hydrazine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
N-Cyclopropyl-1-(3,4-dichlorophenyl)hydrazine-1-sulfonamide: Contains a sulfonamide group, which may impart different chemical and biological properties.
N-Cyclopropyl-1-(3,4-dichlorophenyl)hydrazine-1-thioamide: Features a thioamide group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propriétés
Numéro CAS |
62225-76-7 |
|---|---|
Formule moléculaire |
C10H11Cl2N3O |
Poids moléculaire |
260.12 g/mol |
Nom IUPAC |
1-amino-3-cyclopropyl-1-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C10H11Cl2N3O/c11-8-4-3-7(5-9(8)12)15(13)10(16)14-6-1-2-6/h3-6H,1-2,13H2,(H,14,16) |
Clé InChI |
PPWHRAAFHOBQGP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)N(C2=CC(=C(C=C2)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12918238.png)
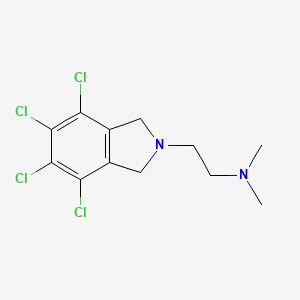


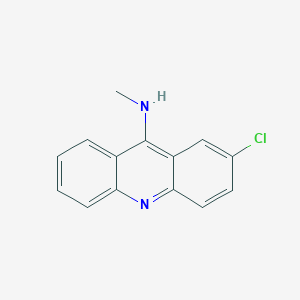
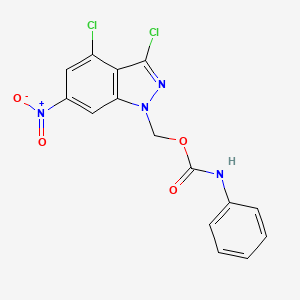
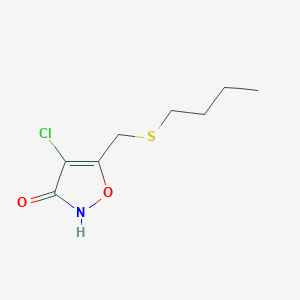

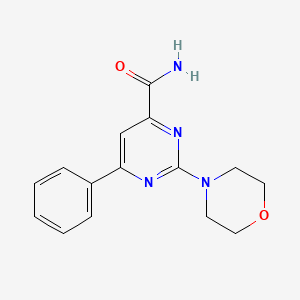
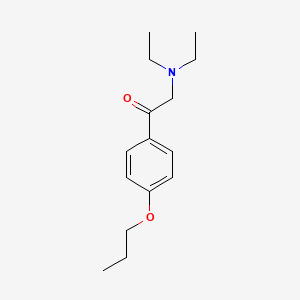
![2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12918298.png)
